molecular formula C8H12O3 B2662314 Methyl 3-(3-oxocyclobutyl)propanoate CAS No. 1019842-24-0

Methyl 3-(3-oxocyclobutyl)propanoate

Cat. No.: B2662314
CAS No.: 1019842-24-0
M. Wt: 156.181
InChI Key: RJKVUZPDPUYBCD-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxocyclobutyl)propanoate (CAS purity: 95%, molecular weight: 203.20) is an ester derivative featuring a cyclobutane ring substituted with a ketone group at the 3-position and a methyl propanoate side chain . The cyclobutyl ring introduces significant ring strain, which may enhance its reactivity compared to larger cyclic systems. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocycles or pharmacologically active molecules.

Properties

IUPAC Name

methyl 3-(3-oxocyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)3-2-6-4-7(9)5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVUZPDPUYBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Methyl 3-(3-oxocyclobutyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, amides, and other esters .

Scientific Research Applications

Methyl 3-(3-oxocyclobutyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxocyclobutyl)propanoate involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and metabolic reactions .

Comparison with Similar Compounds

Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate

  • Structure : Ethyl ester with cyclopropyl and 3-methylbenzyl substituents.
  • Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-methylbenzyl bromide, using DIPEA and LiCl in THF .
  • Key Differences : The ethyl ester group increases lipophilicity compared to the methyl ester in the target compound. The benzyl substituent may enhance aromatic interactions in drug design.

Methyl 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate

  • Structure: Benzothiazole ring fused to a ketone and propanoate ester.
  • Reactivity: The conjugated system may facilitate photoinduced reactions, unlike the non-aromatic cyclobutyl group in the target compound.

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Features a benzoylamino group and ketone at the 3-position.
  • Synthesis: Involves condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acid catalysis .
  • Functional Groups: The benzoylamino group introduces hydrogen-bonding capability, which is absent in the target compound.

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Structure: Quinazolinone core with a sulfanyl-propanoate side chain and nitro group.
  • Applications: The nitro and sulfanyl groups enhance electrophilicity, making it a candidate for kinase inhibition studies. X-ray crystallography confirms its planar quinazolinone ring, critical for target binding .

Methyl 3-mercaptopropanoate

  • Structure: Propanoate ester with a terminal thiol group.
  • Reactivity : The thiol group participates in disulfide bond formation and nucleophilic substitutions, offering distinct reactivity compared to the ketone in the target compound .
  • Limitations : Prone to oxidation, requiring stabilizers in synthetic applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Synthesis Method
This compound 203.20 3-oxocyclobutyl Ester, Ketone Not specified
Ethyl 3-Cyclopropyl-3-oxopropanoate - Cyclopropyl, Benzyl Ester, Ketone Alkylation (DIPEA, LiCl)
Methyl 3-(chlorosulfonyl)propanoate 186.61 Chlorosulfonyl Ester, Sulfonyl chloride Not specified
Methyl 3-mercaptopropanoate 120.17 Mercapto Ester, Thiol Not specified

Research Findings and Implications

  • Reactivity: The cyclobutyl ketone in this compound undergoes ring-opening reactions under basic conditions, a property less observed in cyclopropane analogs .
  • Lipophilicity: Methyl esters (e.g., target compound) exhibit lower logP values compared to ethyl esters (e.g., Ethyl 3-Cyclopropyl-3-oxopropanoate), influencing bioavailability .
  • Biological Activity: Compounds with sulfur (e.g., Methyl 3-mercaptopropanoate) or sulfonyl groups (e.g., Methyl 3-(chlorosulfonyl)propanoate) show higher electrophilicity, useful in covalent drug design .

Biological Activity

Methyl 3-(3-oxocyclobutyl)propanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 127255443

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are largely attributed to its ability to interact with specific molecular targets within biological systems.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cellular Interaction : It can interact with cellular receptors and modulate signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases.

CytokineControl Levels (pg/mL)Treated Levels (pg/mL)
IL-615080
TNF-alpha20090

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In a study involving cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

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